Fmoc-11-aminoundecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

- Fmoc-11-aminoundecanoic acid is a valuable building block for the creation of peptides with specific properties. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group for the amine functionality during peptide chain assembly.

- Once the peptide chain is complete, the Fmoc group can be selectively removed under mild conditions, allowing the free amine group to participate in further reactions or cyclizations.

Preparation of Bioconjugates:

- Fmoc-11-aminoundecanoic acid can be used as a linker molecule in the formation of bioconjugates. The terminal amine group can be conjugated to various biomolecules like antibodies, drugs, or imaging agents.

- This allows researchers to create targeted delivery systems or probes for specific applications in diagnostics and therapeutics.

Material Science Applications:

- Fmoc-11-aminoundecanoic acid can be employed in the development of functional materials. The long aliphatic chain and the presence of the amine group can contribute to specific properties like self-assembly or surface modification.

- This opens up possibilities for designing novel materials for applications in bioengineering, drug delivery, and nanotechnology.

Chemical Biology Studies:

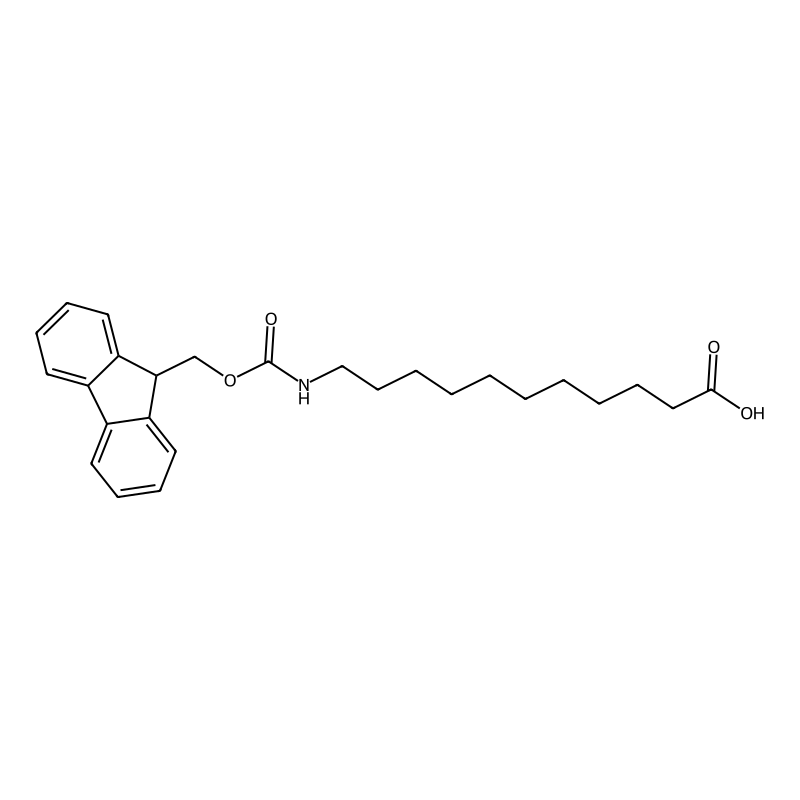

Fmoc-11-aminoundecanoic acid is a chemical compound characterized by its structure, which includes a terminal Fmoc (9-fluorenylmethoxycarbonyl) protected amine and a carboxylic acid group. Its molecular formula is C26H33NO4, and it has a molecular weight of approximately 423.54 g/mol. This compound features an undecanoic acid backbone, which contributes to its unique properties and functionality in various applications, particularly in peptide synthesis and drug development .

Several methods exist for synthesizing Fmoc-11-aminoundecanoic acid. One common approach involves the reaction of undecanoic acid with an appropriate amine under conditions that facilitate the formation of the amide bond while protecting the amine with the Fmoc group. The synthesis can be achieved through solid-phase peptide synthesis techniques or solution-phase synthesis, where careful control of reaction conditions is essential to achieve high purity and yield .

Fmoc-11-aminoundecanoic acid is primarily utilized in:

- Peptide Synthesis: As a protected amino acid building block in solid-phase peptide synthesis.

- Drug Development: In the creation of peptide-based therapeutics.

- Bioconjugation: As a linker in bioconjugation chemistry to attach peptides to various biomolecules or surfaces .

Interaction studies involving Fmoc-11-aminoundecanoic acid often focus on its role within larger peptide structures. These studies may explore how peptides containing this amino acid interact with biological targets, such as proteins or membranes. Understanding these interactions is crucial for assessing the potential therapeutic applications and efficacy of peptides synthesized from this compound .

Fmoc-11-aminoundecanoic acid shares structural similarities with several other compounds used in peptide synthesis. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Fmoc-Amino Acid | Contains an Fmoc-protected amine | General class; varies by side chain length |

| Fmoc-Lysine | Contains an Fmoc group and a lysine side chain | Positively charged side chain; used in specific contexts |

| Fmoc-Glycine | Shortest amino acid with an Fmoc group | Simplest structure; often used as a spacer |

| 11-Aminoundecanoic Acid | Lacks the Fmoc protection | More reactive; not suitable for solid-phase synthesis |

The uniqueness of Fmoc-11-aminoundecanoic acid lies in its specific undecanoic acid backbone length combined with the protective Fmoc group, making it particularly useful for synthesizing longer peptides while maintaining stability during synthesis .

Molecular Structure and Formula (C₂₆H₃₃NO₄)

Fluorenylmethyloxycarbonyl-11-aminoundecanoic acid represents a specialized protected amino acid derivative characterized by its distinctive molecular architecture [1] [2]. The compound possesses the molecular formula C₂₆H₃₃NO₄, corresponding to a molecular weight of 423.54-423.55 grams per mole [1] [4]. The Chemical Abstracts Service registry number for this compound is 88574-07-6, with the associated MDL number MFCD00235891 [1] [2].

The structural composition features an eleven-carbon aliphatic chain terminated with both amino and carboxylic acid functional groups [2] [3]. The fluorenylmethyloxycarbonyl protecting group is attached to the amino functionality, creating a distinctive aromatic system that significantly influences the compound's physicochemical behavior [2] [6]. The SMILES notation for this molecule is represented as O=C(O)CCCCCCCCCCNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O, which illustrates the complete structural connectivity [1] [3].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₂₆H₃₃NO₄ |

| Molecular Weight | 423.54-423.55 g/mol |

| CAS Number | 88574-07-6 |

| MDL Number | MFCD00235891 |

| SMILES Notation | O=C(O)CCCCCCCCCCNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O |

The fluorenyl moiety contributes substantially to the molecular architecture, comprising a rigid polycyclic aromatic system that provides both steric protection and unique spectroscopic properties [2] [24]. The methoxycarbonyl linker connects the fluorenyl ring system to the aminoundecanoic acid backbone, creating a compound with distinctive reactivity profiles suitable for peptide synthesis applications [8] [24].

Physical Characteristics and Stability Profile

Fluorenylmethyloxycarbonyl-11-aminoundecanoic acid manifests as a white to off-white crystalline powder under standard conditions [4] [18]. The compound exhibits excellent stability when stored under appropriate conditions, specifically in sealed containers maintained at temperatures between 2-8°C in dry environments [1] [4]. Commercial preparations typically achieve purities exceeding 98.0% as determined by high-performance liquid chromatography analysis [4] [28].

The thermal behavior of this compound reflects its complex molecular structure, though specific melting point data remains limited in the available literature [28] [29]. The compound demonstrates stability under recommended storage conditions, with no significant degradation observed when properly maintained [5] [9]. The crystalline form contributes to its handling characteristics and long-term stability profile [4] [15].

| Physical Property | Specification |

|---|---|

| Appearance | White to off-white solid |

| Physical Form | Crystalline powder |

| Storage Temperature | 2-8°C (sealed, dry) |

| Typical Purity | ≥98.0% (HPLC) |

| Stability | Stable under recommended conditions |

The compound's physical characteristics are significantly influenced by the presence of the fluorenylmethyloxycarbonyl protecting group, which imparts distinctive properties compared to the unprotected aminoundecanoic acid backbone [20] [24]. The aromatic fluorenyl system contributes to the compound's reduced water solubility and enhanced stability in organic solvents [20] [21].

Spectroscopic Properties

The spectroscopic profile of fluorenylmethyloxycarbonyl-11-aminoundecanoic acid reflects its complex molecular architecture, with characteristic signatures from both the aromatic fluorenyl system and the aliphatic chain components [2] [4]. Nuclear magnetic resonance spectroscopy confirms structural consistency, with both proton and carbon-13 spectra displaying patterns consistent with the proposed molecular structure [4] [17].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl stretching vibrations from both the carboxylic acid and carbamate functionalities [5] [32]. The compound exhibits distinctive stretching frequencies associated with nitrogen-hydrogen bonds within the protected amino acid framework [32]. Mass spectrometry analysis consistently shows the molecular ion peak at mass-to-charge ratio 424, corresponding to the protonated molecular ion [M+H]⁺ [3] [28].

| Spectroscopic Technique | Key Observations |

|---|---|

| ¹H NMR Spectroscopy | Consistent with proposed structure |

| ¹³C NMR Spectroscopy | Consistent with proposed structure |

| Infrared Spectroscopy | Characteristic C=O and N-H stretches |

| Mass Spectrometry | Molecular ion at m/z 424 [M+H]⁺ |

| UV-Visible Spectroscopy | Absorption from fluorenyl chromophore |

The ultraviolet-visible absorption characteristics are dominated by the fluorenyl chromophore, which exhibits strong absorption in the 260-280 nanometer region [19] [30]. This property proves particularly valuable for analytical applications, enabling sensitive detection and quantification during synthetic procedures [16] [19]. The fluorescent properties of the fluorenyl group also facilitate monitoring during peptide synthesis protocols [16] [19].

Solubility Parameters in Various Solvents

The solubility profile of fluorenylmethyloxycarbonyl-11-aminoundecanoic acid demonstrates marked dependence on solvent polarity and hydrogen bonding capacity [20] [21]. In aqueous systems, the compound exhibits poor solubility, characteristic of fluorenylmethyloxycarbonyl-protected amino acids [20]. This limited water solubility necessitates specialized approaches for aqueous-phase applications [20].

Organic solvents generally provide superior dissolution characteristics for this compound [21] [22]. Dimethylformamide serves as an excellent solvent, commonly employed in solid-phase peptide synthesis protocols [21]. Dichloromethane also demonstrates good solvation properties, making it suitable for organic synthesis applications [21]. Alcoholic solvents such as methanol and ethanol provide moderate solubility, often requiring elevated temperatures for complete dissolution [21] [22].

| Solvent System | Solubility Category | Application Notes |

|---|---|---|

| Water | Poor (sparingly soluble) | Typical for fluorenylmethyloxycarbonyl derivatives |

| Dimethylformamide | Good | Standard solid-phase synthesis solvent |

| Dichloromethane | Good | Common organic synthesis medium |

| Methanol | Moderate | Enhanced with heating |

| Ethanol | Moderate | Enhanced with heating |

| Acetonitrile | Moderate | High-performance liquid chromatography compatible |

The solubility characteristics directly influence synthetic strategies and purification methodologies [20] [21]. The development of nanoparticulate formulations has emerged as an innovative approach to overcome aqueous solubility limitations while maintaining synthetic utility [20]. These specialized formulations enable water-based synthesis protocols despite the inherently hydrophobic nature of the parent compound [20].

Crystallographic Analysis

Crystallographic analysis of fluorenylmethyloxycarbonyl-11-aminoundecanoic acid reveals structural insights into its solid-state organization and intermolecular interactions [25] [26]. The compound's crystal packing is significantly influenced by the planar fluorenyl groups, which participate in π-π stacking arrangements characteristic of aromatic systems [25] [26]. These interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties [25].

The fluorenylmethyloxycarbonyl protecting group creates distinctive packing arrangements within the crystal lattice, with the aromatic rings adopting orientations that optimize intermolecular interactions [25] [26]. Hydrogen bonding patterns involving the carboxylic acid and carbamate functionalities further stabilize the crystal structure [25] [26]. These structural features distinguish the compound from other protected amino acid derivatives and contribute to its unique handling characteristics [25].

| Crystallographic Feature | Structural Characteristic |

|---|---|

| Dominant Interactions | π-π stacking of fluorenyl groups |

| Hydrogen Bonding | Carboxylic acid and carbamate involvement |

| Packing Arrangement | Influenced by aromatic planarity |

| Crystal Stability | Enhanced by multiple interaction types |

Conventional Synthetic Routes

Fmoc-11-aminoundecanoic acid synthesis employs well-established methodologies that have been refined over decades of peptide chemistry development. The conventional approach involves the protection of 11-aminoundecanoic acid with the fluorenylmethoxycarbonyl group under basic conditions [1] [2].

The fundamental synthetic strategy begins with 11-aminoundecanoic acid as the starting material, which can be prepared industrially from undecylenic acid derived from castor oil [3]. The industrial preparation follows a four-step process: transesterification of castor oil to methyl ricinoleate, thermal cracking to methyl undecenoate, hydrolysis to undecylenic acid, and hydrobromination followed by amination to yield 11-aminoundecanoic acid [3].

The Fmoc protection reaction typically utilizes fluorenylmethyloxycarbonyl chloride or fluorenylmethylsuccinimidyl carbonate as the protecting reagent [4]. Under weak base conditions such as sodium carbonate or sodium bicarbonate, the reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent. The reaction is generally performed in water-ethanol mixtures at controlled temperatures ranging from 5°C to room temperature [4].

The conventional protocol involves adding the amino acid to a mixed solution of water and sodium bicarbonate with stirring, cooling the resulting solution to 5°C, then slowly adding Fmoc-OSu or Fmoc-Cl [5]. After maintaining the reaction at 0°C for one hour, the mixture is warmed to room temperature overnight. The product is then extracted using ethyl acetate, and the organic layers are back-extracted with saturated sodium bicarbonate solution twice [5].

Quality control during conventional synthesis requires careful monitoring of reaction completion through thin-layer chromatography and high-performance liquid chromatography. The crude product typically requires purification by flash chromatography using silica gel with dichloromethane-methanol gradients [5].

Modern Synthesis Strategies

Contemporary synthetic approaches have revolutionized Fmoc-11-aminoundecanoic acid preparation through the implementation of advanced technologies and optimized reaction conditions. Microwave-assisted synthesis represents one of the most significant advances, dramatically reducing reaction times from hours to minutes while maintaining or improving product quality [6] [7].

Microwave-enhanced synthesis operates on the principle of dielectric heating, where electromagnetic energy directly heats the reaction mixture at the molecular level. For Fmoc protection reactions, microwave irradiation enables rapid derivatization within 5 minutes while providing excellent yields and minimal side reactions [6]. The technology has been successfully applied to glycosylated Fmoc amino acid building blocks, demonstrating its versatility across various synthetic challenges [8].

The microwave protocol typically employs Lewis acids such as tin tetrachloride or boron trifluoride etherate as promoters in dichloromethane solvent. The reaction proceeds under mild conditions with enhanced efficiency compared to conventional heating methods. Temperature control remains critical, as prolonged microwave irradiation can lead to side product formation [8].

Automated solid-phase peptide synthesis has emerged as another transformative approach, particularly valuable for research applications requiring high throughput and reproducibility [9]. Modern peptide synthesizers incorporate microwave technology to accelerate both coupling and deprotection steps. The Liberty Blue automated synthesizer, for example, can complete amino acid couplings in just 5 minutes at 75°C [10].

Flow chemistry represents an emerging modern strategy that offers advantages in terms of reaction control, heat and mass transfer, and process intensification. While still under development for Fmoc chemistry applications, flow systems promise improved safety profiles and reduced waste generation compared to batch processes [11].

Solution-phase synthesis using advanced coupling reagents has also gained prominence. The use of propylphosphonic anhydride as a green coupling reagent in ethyl acetate has demonstrated excellent efficiency with reduced environmental impact [11]. This approach achieves low process mass intensity values while maintaining high product quality.

Protection-Deprotection Mechanisms

The fluorenylmethoxycarbonyl protecting group exhibits unique mechanistic features that make it particularly suitable for peptide synthesis applications. Fmoc protection involves the formation of a carbamate linkage through nucleophilic substitution, while deprotection proceeds through a distinctive two-step elimination mechanism [10] [12].

The protection mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent. This reaction is facilitated by the electron-withdrawing nature of the fluorenyl system, which activates the carbonyl group toward nucleophilic attack. The reaction proceeds through a tetrahedral intermediate that collapses to form the stable carbamate product [5].

Deprotection follows a more complex pathway involving base-catalyzed elimination. The process initiates with deprotonation at the 9-position of the fluorene ring system by a secondary amine base, typically piperidine [10]. This creates a carbanion intermediate that undergoes rapid β-elimination to generate dibenzofulvene and the corresponding carbamic acid. The carbamic acid subsequently decarboxylates spontaneously to yield the free amine [13].

Recent mechanistic studies have provided detailed insights into the elimination pathway. Experimental evidence supports either an ion-pair elimination mechanism or an irreversible elimination mechanism, both consistent with the observed kinetic isotope effects and deuterium exchange experiments [13]. The reaction shows a primary kinetic isotope effect but lacks a significant secondary isotope effect, ruling out a simple bimolecular elimination pathway [13].

The choice of base significantly influences the deprotection mechanism. Piperidine remains the most commonly used base due to its ability to form stable adducts with the dibenzofulvene byproduct, preventing unwanted side reactions [12]. Alternative bases such as pyrrolidine, piperazine, and 4-methylpiperidine have been investigated for green chemistry applications [14] [15].

Thermal deprotection represents an alternative mechanism that operates under neutral conditions. At elevated temperatures (120°C), the Fmoc group undergoes facile cleavage without requiring amine bases [16]. This method proves particularly valuable when base-sensitive functional groups are present in the molecule.

Purification Techniques and Quality Control

Effective purification and rigorous quality control measures are essential for obtaining high-purity Fmoc-11-aminoundecanoic acid suitable for peptide synthesis applications. The purification strategy typically involves multiple complementary techniques to remove impurities and achieve the required specifications [17] [18].

High-performance liquid chromatography serves as the primary analytical and preparative tool for both purity assessment and large-scale purification [19] [20]. Reverse-phase HPLC using octadecylsilane columns with acetonitrile-water gradients provides excellent separation of Fmoc-11-aminoundecanoic acid from related impurities. The method achieves detection limits as low as 1 femtomole per microliter with linear ranges extending to 125 picomoles per microliter [19].

The HPLC purification protocol typically employs C18 columns with mobile phases consisting of trifluoroacetic acid-modified water and acetonitrile. Gradient elution programs are optimized to achieve baseline separation of the target compound from amino acid-related impurities. Detection is performed using ultraviolet absorption at 210-220 nanometers, taking advantage of the strong chromophore of the fluorenyl group [21].

Flash chromatography on silica gel provides an efficient method for initial purification of crude synthetic products [22]. The technique utilizes dichloromethane-methanol gradient systems to separate Fmoc-11-aminoundecanoic acid from reaction byproducts and unreacted starting materials. Modern flash chromatography systems enable automated purification with real-time monitoring and fraction collection.

Recrystallization represents the final purification step for achieving pharmaceutical-grade material. The process typically involves dissolution in hot toluene followed by controlled cooling to promote crystal formation [17]. This method effectively removes trace impurities while providing a highly pure crystalline product suitable for storage and further use.

Quality control specifications for Fmoc-11-aminoundecanoic acid include multiple analytical parameters. HPLC purity must exceed 97-98% with all significant amino acid-related impurities individually quantified below 0.2% [18]. Enantiomeric purity represents another critical parameter, with specifications typically requiring greater than 99.8% of the correct stereoisomer [18].

Additional quality control parameters include water content, which must be minimized to prevent hydrolysis during storage, and free amine content, which should remain below 0.2% to avoid coupling inefficiencies during peptide synthesis [18]. Acetate content also requires control below 0.02% to prevent chain termination reactions [18].

Mass spectrometry provides molecular weight confirmation and structural verification. Electrospray ionization mass spectrometry in both positive and negative ion modes enables accurate mass determination and fragmentation pattern analysis [19]. Nuclear magnetic resonance spectroscopy offers definitive structural confirmation through detailed analysis of proton and carbon-13 spectra [23].

Green Chemistry Approaches to Synthesis

The growing emphasis on environmental sustainability has driven significant innovations in green chemistry approaches for Fmoc-11-aminoundecanoic acid synthesis. These methodologies focus on reducing environmental impact while maintaining or improving synthetic efficiency and product quality [24] [25].

Solvent replacement strategies constitute a primary focus of green chemistry initiatives. Traditional Fmoc synthesis relies heavily on hazardous solvents such as dimethylformamide, dichloromethane, and N-methylpyrrolidone [24]. Green alternatives include 2-methyltetrahydrofuran, ethyl acetate, and dimethyl sulfoxide, which offer reduced toxicity profiles and improved biodegradability [25] [15].

The implementation of 2-methyltetrahydrofuran mixed with methanol has demonstrated particular promise for Fmoc removal reactions. This solvent system, combined with sodium hydroxide as the base, eliminates the need for piperidine while achieving comparable deprotection efficiency [25] [26]. The protocol achieves crude peptide purities of 99% with yields of 62%, fully comparable to traditional methods [25].

In-situ Fmoc removal represents another significant green chemistry advancement. This approach combines deprotection and coupling steps into a single operation, eliminating intermediate washing steps and reducing solvent consumption by up to 75% [27] [28]. The strategy involves adding piperidine or 4-methylpiperidine to the coupling cocktail after reaction completion, enabling simultaneous deprotection of the next residue [28].

Microwave enhancement supports green chemistry objectives by dramatically reducing reaction times and energy consumption. Microwave-assisted Fmoc deprotection can be completed in 3 minutes compared to 15 minutes using conventional heating [7]. The technology also enables the use of reduced reagent quantities while maintaining reaction efficiency.

Alternative base systems have been developed to replace toxic piperidine in deprotection reactions. Pyrrolidine has emerged as an effective substitute that expands the range of compatible green solvents [15]. When combined with dimethyl sulfoxide-ethyl acetate mixtures, pyrrolidine enables efficient Fmoc removal while supporting sustainable synthesis protocols [15].

Reagent recycling and recovery programs represent another crucial aspect of green chemistry implementation. Industrial processes have achieved 86% recovery of ethyl acetate and 70% recovery of dimethyl sulfoxide through optimized distillation and purification protocols [29]. These recycling programs reduce both environmental impact and manufacturing costs.

The development of catalytic methods offers additional opportunities for sustainable synthesis. Organocatalytic Fmoc synthesis using readily available reagents in green solvents has demonstrated proof-of-principle feasibility [30] [31]. These approaches utilize catalytic amounts of 1-hydroxy-1,2,3-triazole-5-carboxylic acid ethyl ester for coupling reactions and 1,8-diazabicyclo[5.4.0]undec-7-ene for deprotection [31].

Process intensification through continuous flow chemistry provides another avenue for green synthesis. Flow systems offer improved heat and mass transfer, better reaction control, and reduced waste generation compared to batch processes [32]. Resonant acoustic mixing has also shown promise for solvent-free peptide synthesis with minimal environmental impact [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant